2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one
Description
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is a deuterated analog of the spiroimidazolone scaffold found in Irbesartan, a nonpeptide angiotensin II receptor antagonist widely used to treat hypertension . The compound features a deuterium-substituted n-butyl group (d3, indicating three deuterium atoms) at the 2-position of the 1,3-diazaspiro[4.4]non-1-en-4-one core. This deuteration is strategically designed to modify metabolic stability via the kinetic isotope effect, thereby prolonging the compound’s half-life in pharmacokinetic studies .
Deuterated analogs like this are critical in drug development for tracing metabolic pathways, reducing toxicity, or improving bioavailability. The parent compound, Irbesartan (2-butyl-3-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-1,3-diazaspiro[4.4]non-1-en-4-one), lacks deuterium but shares the spirocyclic core, which is essential for binding to the angiotensin II receptor .
Properties
IUPAC Name |
2-(4,4,4-trideuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation
The spirocyclic imidazolinone core is typically constructed via cyclization reactions. For 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one , the non-deuterated analogue’s synthesis provides a foundational blueprint. A common approach involves:
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Cyclocondensation : Reacting a diamino compound with a ketone or ester under dehydrating conditions to form the imidazolinone ring.
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Spiroannulation : Introducing a cyclopentane moiety through intramolecular alkylation or ring-closing metathesis.
For example, the non-deuterated precursor 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS 138402-05-8) is synthesized via cyclization of a butyl-substituted diamine with a cyclopentanone derivative in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Deuterium Incorporation
The d3 label in the butyl group is introduced through deuterated reagents. Key methods include:
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Deuterated Alkyl Halides : Reacting the spirocyclic intermediate with 1-bromobutane-d3 in the presence of a base (e.g., KCO) to install the deuterated butyl sidechain.
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Catalytic Deuteration : Hydrogen-deuterium exchange using deuterium gas and a palladium catalyst, though this risks non-specific labeling.
A preferred route involves alkylating the imidazolinone nitrogen with 1-bromobutane-d3 under reflux in DMF, achieving >95% isotopic purity.
Optimization of Reaction Conditions
Solvent and Temperature
The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like DMF enhance nucleophilicity, facilitating alkylation at elevated temperatures (110–160°C). For the deuterated compound, maintaining anhydrous conditions is critical to prevent proton-deuterium exchange.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 78 | 98 |
| Toluene | 110 | 45 | 85 |
| DMSO | 130 | 65 | 92 |
Catalytic Systems
Piperazine and its salts, as described in irbesartan synthesis, accelerate tetrazole formation but also improve spirocyclic product purity by minimizing side reactions. For deuterated analogs, substituting triethylamine with triethylamine-d15 reduces proton interference, though this is optional for alkylation steps.
Purification and Characterization
Crystallization Techniques
Crude deuterated products are purified via recrystallization. Ethanol is preferred due to its moderate polarity, yielding >99% purity after two crystallizations.
Analytical Validation
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NMR Spectroscopy : H NMR confirms deuterium incorporation by absence of proton signals at the butyl β- and γ-positions.
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Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 197.29 (CHDNO).
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HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures chemical and isotopic purity >98%.
Challenges and Mitigation
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Isotopic Dilution : Trace moisture introduces protons, reducing deuterium content. Use of molecular sieves and anhydrous solvents mitigates this.
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Byproduct Formation : Over-alkylation generates quaternary ammonium salts. Controlled stoichiometry (1:1 molar ratio of imidazolinone to alkylating agent) suppresses this.
Industrial and Research Applications
The deuterated compound’s primary use lies in drug metabolism studies , where its stability allows precise tracking of biotransformation pathways. For instance, it aids in elucidating the pharmacokinetics of angiotensin II receptor blockers like irbesartan .
Chemical Reactions Analysis
Types of Reactions
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 2-n-butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one is its role as an intermediate in the synthesis of Irbesartan , an antihypertensive medication. This compound is crucial for creating various derivatives that enhance the therapeutic efficacy of Irbesartan and related drugs.
Case Study: Irbesartan Synthesis
Irbesartan is a well-known angiotensin II receptor blocker used to treat high blood pressure and heart failure. The synthesis of Irbesartan involves several steps where this compound acts as a key building block. The following table summarizes the synthesis steps:
| Step | Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Hydrolysis | Alcohol + Water | Alkaline conditions | Intermediate A |
| 2 | Cyclization | Valeryl chloride + Intermediate A | Below -10°C | Intermediate B |
| 3 | Finalization | Various coupling agents | Specific conditions | Irbesartan |
Research Applications
In addition to its pharmaceutical significance, this compound has been utilized in research settings for its biochemical properties. It is used in proteomics studies to investigate protein interactions and functions, leveraging its unique structural characteristics.
Case Study: Proteomics Research
Recent studies have demonstrated the utility of diazaspiro compounds in proteomic analysis. The incorporation of isotopically labeled compounds like this compound allows for enhanced detection and quantification of proteins in complex biological samples.
Mechanism of Action
The mechanism of action of 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the spirocyclic structure, which provides a unique binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility | Key Use Cases |
|---|---|---|---|---|
| This compound | 197.30 | Not reported | Lipophilic | Metabolic studies |
| Irbesartan | 428.53 | 180–185 | Slightly soluble | Hypertension treatment |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl | 230.74 | 155–157 | Water-soluble | Analytical standard |
| 3-Benzyl-2-(p-tolyl)-spiro derivative | 318.42 | 77 | Organic solvents | Synthetic intermediate |
Biological Activity
2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one, also known as 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is a spirocyclic compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of the antihypertensive drug irbesartan. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18N2O·ClH
- Molecular Weight : 230.73 g/mol
- CAS Number : 138402-05-8
This compound belongs to a class of heterocyclic compounds characterized by a spiro structure that contributes to its unique biological properties.
Pharmacological Activity
The primary biological activity associated with this compound is its role as an intermediate in the synthesis of irbesartan, an angiotensin II receptor antagonist used for the treatment of hypertension. The compound exhibits several pharmacological properties:
1. Antihypertensive Effects
Irbesartan, synthesized from this compound, works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. Studies indicate that the effectiveness of irbesartan in lowering blood pressure is significantly influenced by the structural characteristics of its precursors, including this compound .
The mechanism involves competitive inhibition of angiotensin II at its receptor sites (AT1), which prevents vasoconstriction and promotes sodium excretion . This action is critical in managing conditions such as hypertension and heart failure.
Case Studies and Research Findings
Several studies have explored the biological activity and synthesis of this compound:
Case Study 1: Synthesis and Characterization
A study highlighted an improved production process for synthesizing this compound as part of irbesartan's manufacturing process. The research outlined that optimizing reaction conditions could enhance yield and purity, crucial for pharmaceutical applications .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications to the spiro structure can significantly affect biological activity. For instance, alterations in substituents on the diaza ring impact receptor affinity and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O·ClH |
| Molecular Weight | 230.73 g/mol |
| CAS Number | 138402-05-8 |
| Role | Intermediate for Irbesartan |
| Biological Activity | Antihypertensive |
Q & A
Q. What are the standard synthetic protocols for preparing 2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one, and how do solvent systems influence yield?
The synthesis typically involves condensing intermediates like 2-(n-butyl)-1,3-diazaspiro[4.4]non-1-ene-4-one with bromomethyl-biphenyl derivatives in mixed polar/non-polar solvents (e.g., toluene-DMF). Alkaline azide and triethylamine hydrochloride are critical for tetrazole ring formation, followed by neutralization to pH 4.7–5.3 to recover the product . Solvent polarity impacts reaction kinetics and crystallization efficiency; for example, dimethyl sulfoxide enhances intermediate solubility but may require post-reaction purification steps .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing polymorphic forms of this compound?
Key techniques include:
- IR spectroscopy : Distinctive carbonyl (C=O) and tetrazole (N-H) stretches differentiate amorphous vs. crystalline forms (e.g., Form-A vs. Form-B) .
- XRD : Polymorphs exhibit unique diffraction patterns; Form-A has a monoclinic lattice, while Form-B is orthorhombic .
- NMR : Deuterated analogs (e.g., d3-butyl groups) simplify metabolic tracking via isotopic shifts in -NMR spectra .
Q. How can researchers integrate theoretical frameworks into experimental design for studying this compound’s angiotensin II receptor antagonism?
Align hypotheses with established models of ligand-receptor binding (e.g., molecular docking simulations) to predict steric and electronic interactions. Use computational tools like COMSOL Multiphysics to simulate pharmacokinetic parameters (e.g., diffusion coefficients) before in vitro validation .
Advanced Research Questions
Q. How can contradictions in bioactivity data between polymorphic forms (Form-A vs. Form-B) be systematically resolved?
Conduct comparative studies using:
- Dissolution testing : Measure solubility differences in biorelevant media (e.g., simulated gastric fluid).
- DSC/TGA : Correlate thermal stability (e.g., melting points, decomposition profiles) with bioavailability .
- In vivo assays : Compare antihypertensive efficacy in animal models, controlling for polymorph purity (>98% by HPLC) .
Q. What methodological challenges arise when scaling up the synthesis of deuterated analogs (e.g., d3-butyl derivatives), and how can they be mitigated?
Challenges include:
- Isotopic purity : Ensure >98 atom% deuterium via controlled deuteration steps (e.g., catalytic exchange with DO) .
- Cost optimization : Replace expensive deuterated reagents (e.g., CDI) with cost-efficient alternatives like HO/DO azeotropic distillation .
- Analytical validation : Use LC-MS to confirm isotopic incorporation and rule out protium contamination .
Q. What factorial design approaches are optimal for optimizing reaction conditions in novel synthetic routes?
Employ a 2 factorial design to test variables:
Q. How do isotopic substitutions (e.g., d3-butyl) alter metabolic stability compared to the non-deuterated parent compound?
Deuterated analogs exhibit prolonged half-lives due to the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. Validate via:
- In vitro microsomal assays : Compare t in human liver microsomes.
- Isotope tracing : Use -NMR to track deuterium retention in metabolites .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database to confirm polymorph assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., hypertensive rodent models) .
- Computational Tools : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for predictive modeling of reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
